molecular formula C7H14N2 B2440650 1-Azabicyclo[2.2.1]heptan-4-ylmethanamine CAS No. 1135935-37-3

1-Azabicyclo[2.2.1]heptan-4-ylmethanamine

Cat. No.: B2440650
CAS No.: 1135935-37-3
M. Wt: 126.203
InChI Key: FHOLJYLJISTCOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Bridged Azabicyclic Scaffolds in Advanced Molecular Design

Bridged bicyclic scaffolds are foundational motifs in medicinal chemistry, offering a rigid three-dimensional arrangement of atoms that can lead to compounds with specific biological activities. These constrained structures are highly valuable in the design of new therapeutic agents because their defined conformations can improve binding to biological targets such as enzymes and receptors. nih.gov The incorporation of a nitrogen atom into the bicyclic framework, creating azabicyclic compounds, introduces additional complexity and functional potential, making these scaffolds particularly significant in drug discovery. nih.gov

The rigid nature of bridged systems positively influences the pharmacokinetic profiles of potential drug candidates by enhancing metabolic stability and sometimes reducing lipophilicity. nih.gov This structural rigidity, a key feature of "privileged scaffolds" in medicinal chemistry, helps optimize the interaction between a small molecule and its biological target. nih.govresearchgate.net Consequently, nitrogen-containing bridged heterocycles are considered key structural motifs in compounds aimed at a wide array of biological targets, including receptors and enzymes. nih.gov The development of efficient synthetic methods for these complex bridged ring systems remains an active and challenging area of organic chemistry.

The Unique Structural and Stereochemical Characteristics of 1-Azabicyclo[2.2.1]heptane Derivatives

The 1-azabicyclo[2.2.1]heptane system, the core of the subject compound, possesses a distinct and rigid bicyclic structure. This framework forces the six-membered ring into a strained, boat-like conformation, a direct consequence of the bridging nitrogen atom. The bridgehead nitrogen introduces significant strain, leading to deviations from ideal bond angles.

From a stereochemical perspective, the 1-azabicyclo[2.2.1]heptane scaffold allows for different orientations of substituents, commonly designated as endo and exo. google.comacs.org This can result in various stereoisomers, particularly when substituents are present on the carbon atoms of the bicyclic system. google.com For instance, the synthesis of 2-aminomethyl-4-phenyl-1-azabicyclo[2.2.1]heptanes can stereoselectively produce both endo and exo isomers. nih.gov The specific stereochemistry of these derivatives is crucial as it can significantly influence their biological activity and interaction with molecular targets. nih.gov The synthesis of the parent compound, 1-Azabicyclo[2.2.1]heptan-4-ylmethanamine, has been achieved through methods such as the reduction of an amide derived from ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate. google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-azabicyclo[2.2.1]heptan-4-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c8-5-7-1-3-9(6-7)4-2-7/h1-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHOLJYLJISTCOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1(C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Established Synthetic Methodologies for 1 Azabicyclo 2.2.1 Heptan 4 Ylmethanamine

Classic Approaches to the 1-Azabicyclo[2.2.1]heptane Core System

The foundational 1-azabicyclo[2.2.1]heptane structure is a rigid, strained bicyclic system. Its synthesis requires precise control over ring-closing reactions.

A direct and effective method for preparing 1-Azabicyclo[2.2.1]heptan-4-ylmethanamine involves a two-step process starting from the corresponding ethyl carboxylate ester. This approach first converts the ester into an intermediate amide, which is then reduced to the target primary amine.

The key steps in this synthesis are:

Amidation: Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate is treated with ammonium (B1175870) chloride and a suitable aminating agent like trimethylaluminum (B3029685) to form the primary amide.

Reduction: The resulting amide is subsequently reduced using a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), to yield this compound. google.com

This sequence provides a straightforward pathway from a readily accessible ester intermediate to the desired aminomethyl-substituted product.

Table 1: Reductive Amidation of Ethyl 1-Azabicyclo[2.2.1]heptane-4-carboxylate

Step Starting Material Key Reagents Intermediate/Product
1. Amidation Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate Ammonium chloride, Trimethylaluminum 1-Azabicyclo[2.2.1]heptane-4-carboxamide

Achieving stereochemical control is crucial when synthesizing chiral derivatives of the azabicyclo[2.2.1]heptane system for applications in asymmetric synthesis and pharmacology. Both enantioselective and enantiospecific strategies have been developed.

Enantiospecific Synthesis: This approach utilizes a chiral starting material, where the stereochemistry of the initial molecule dictates the stereochemistry of the final product. An established enantiospecific synthesis of (4R)-1-azabicyclo[2.2.1]heptane derivatives begins with commercially available trans-4-hydroxy-L-proline. rsc.org This chiral amino acid is converted into a key sulfonate ester intermediate. Subsequent reaction with an enolate anion, reduction, and another sulfonation, followed by deprotection of the pyrrolidine (B122466) nitrogen, induces cyclization to form the desired chiral (4R)-1-azabicyclo[2.2.1]heptane ring system. rsc.org

Enantioselective Synthesis: In contrast, enantioselective methods create a chiral product from an achiral or racemic starting material through the use of a chiral catalyst or reagent. One such method involves the chiral phosphoric acid-catalyzed ring-opening of meso-epoxides. researchgate.net This desymmetrization reaction proceeds with high yields and excellent enantioselectivities, providing access to a variety of optically active 2-azabicyclo[2.2.1]heptane derivatives. researchgate.net The hydroxyl and amide groups present in the products offer convenient points for further functionalization. researchgate.net

Synthetic Routes to this compound Derivatives

Specific methodologies have been tailored to produce derivatives of the target compound, often involving the use of protecting groups or specialized cyclization reactions.

The use of nitrogen protecting groups is a common strategy to mask the reactivity of the bridgehead nitrogen during synthetic manipulations on other parts of the molecule. Common protecting groups for this purpose include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

The general synthetic sequence is as follows:

Protection: The nitrogen of a suitable 1-azabicyclo[2.2.1]heptane precursor is protected, for example, as its N-Boc derivative.

Functionalization: The protected bicyclic compound undergoes further reactions to introduce or modify substituents. For instance, enantiomerically pure diamine derivatives of 7-azabicyclo[2.2.1]heptane have been synthesized from a Boc-protected precursor. nih.gov

Deprotection: The protecting group is removed under specific conditions (e.g., acid treatment for Boc) to liberate the free amine and yield the final functionalized derivative. nih.gov

This strategy allows for a modular approach to synthesizing a library of derivatives by varying the functionalization steps while the core nitrogen is shielded.

An elegant and efficient method for constructing the 1-azabicyclo[2.2.1]heptane skeleton with a pre-installed aminomethyl group is through a double reductive cyclization. This one-pot protocol uses a powerful reducing agent to simultaneously reduce multiple functional groups and induce two ring-closing events.

A notable example is the synthesis of both endo- and exo-2-aminomethyl-4-phenyl-1-azabicyclo[2.2.1]heptanes from 2-(4-chloro-2-cyano-2-phenylbutyl)aziridines. nih.gov In this reaction, lithium aluminum hydride (LiAlH₄) acts as the reducing agent. It is proposed that the LiAlH₄ reduces both the nitrile group to a primary amine and the aziridine (B145994) ring, triggering a cascade of intramolecular cyclizations to form the bicyclic heptane (B126788) system stereoselectively. nih.gov This protocol efficiently assembles the complex azaheterobicyclic scaffold in a single step. nih.gov

Table 2: Double Reductive Cyclization for Substituted 1-Azabicyclo[2.2.1]heptanes

Precursor Key Reagent Product Key Features

Advanced Synthetic Strategies and Complex Route Development for 1 Azabicyclo 2.2.1 Heptane Architectures

Intramolecular Cyclization Reactions in the Construction of Azabicyclo[2.2.1]heptane Skeletons

Intramolecular cyclization reactions are powerful tools for the construction of complex cyclic and polycyclic systems. By tethering the reacting partners within the same molecule, these strategies often enhance reaction efficiency and can exert significant control over regioselectivity and stereoselectivity. Several intramolecular approaches have been successfully employed to forge the challenging bridged bicyclic structure of the azabicyclo[2.2.1]heptane core.

Free Radical Mediated Cyclizations for Ring Closure

Free radical cyclizations have emerged as a robust method for the formation of C-C and C-heteroatom bonds in complex molecular architectures. These reactions typically proceed under mild, neutral conditions, showing excellent tolerance for a wide range of functional groups. The synthesis of the 7-azabicyclo[2.2.1]heptane core, a close analogue of the 1-azabicyclo[2.2.1]heptane system, has been effectively achieved using intramolecular free radical processes. researchgate.netacs.org

The general strategy involves the generation of a radical at a specific position on a suitably functionalized monocyclic or acyclic precursor, which then undergoes an intramolecular addition to a tethered unsaturated moiety (e.g., an alkene or alkyne) to form the bicyclic ring system. The regioselectivity of the cyclization is governed by Baldwin's rules, with 5-exo-trig cyclizations being kinetically favored for the formation of five-membered rings.

Below is a table summarizing representative examples of free radical cyclizations used in the synthesis of azabicyclo[2.2.1]heptane derivatives.

Precursor TypeRadical Generation MethodKey ReagentsProductObservations
N-alkenyl-α-bromoacetamideTin-mediated radical initiationBu3SnH, AIBN7-Azabicyclo[2.2.1]heptan-2-oneDemonstrates the viability of forming the bicyclic lactam via a 5-exo-trig cyclization.
N-(cyclohex-3-enyl)carbamate derivativeReductive Heck-type couplingPd(OAc)2, PPh3, HCOOHConformationally locked epibatidine (B1211577) analogA palladium-catalyzed intramolecular reductive coupling serves as the key ring-forming step. researchgate.net
exo-2-Bromo-7-azabicyclo[2.2.1]heptane with tethered alkeneTin-mediated radical initiationBu3SnH, AIBNUncyclized reduction productsIn some cases, direct reduction of the radical intermediate can be a competing pathway, preventing cyclization. researchgate.net

Photochemical Cycloadditions in Bridged System Formation

Photochemical cycloadditions, particularly the [2+2] cycloaddition of alkenes, represent a powerful and direct method for the synthesis of cyclobutane (B1203170) rings. nih.gov This transformation, when applied in an intramolecular fashion, can lead to the rapid construction of complex, strained, and bridged bicyclic systems that are often difficult to access through conventional thermal reactions. researchgate.netchemrxiv.orgnih.gov The reaction is initiated by the photochemical excitation of an alkene to its excited state, which then reacts with a ground-state alkene in a concerted or stepwise manner. nih.gov

While specific examples detailing the synthesis of the 1-azabicyclo[2.2.1]heptane core via intramolecular photochemical cycloaddition are not prevalent in the reviewed literature, the strategy has been successfully applied to construct analogous bridged systems. For instance, intramolecular [2+2] cycloadditions of dienones, promoted by visible light-induced energy transfer using an iridium(III) catalyst, have been shown to form bridged cyclobutanes with excellent regioselectivity and high yields. nih.gov This approach allows for "crossed" additions, leading to bridged benzobicycloheptanone products. nih.gov

The key principles of this strategy involve:

Substrate Design: The precursor molecule must contain two tethered alkene moieties that are sterically positioned to allow for intramolecular cycloaddition upon photoexcitation.

Photochemical Conditions: The reaction can be initiated by direct irradiation with UV light or through the use of a photosensitizer that absorbs light at a longer wavelength (e.g., visible light) and transfers the energy to the alkene substrate. nih.gov

Stereoselectivity: The stereochemical outcome of the cycloaddition is often dictated by the geometry of the tether and the conformational preferences of the molecule in its excited state.

An elegant application of this methodology is the intramolecular flow photochemical [2+2] cycloaddition for the synthesis of bridged bicyclic γ-sultams. researchgate.netchemrxiv.org This approach has been used to prepare novel scaffolds like 2-thia-3-azabicyclo[2.1.1]hexane 2,2-dioxides on a multigram scale, demonstrating the practicality and robustness of the method for creating complex, bridged heterocyclic systems. chemrxiv.org

Precursor TypeReaction TypeConditionsProduct TypeKey Features
Acrylic acid derivative with a tethered alkeneIntramolecular [2+2] cycloadditionFlow photochemistry2,4-MethanopyrrolidinesPractical and rapid synthesis of complex bridged pyrrolidines. researchgate.net
Substituted diene sulfonamidesIntramolecular [2+2] cycloadditionFlow photochemistryBridged bicyclic γ-sultamsEfficient, scalable approach to novel bridged heterocyclic systems. chemrxiv.org
DienonesIntramolecular crossed [2+2] cycloadditionVisible light, Ir(III) catalyst (sensitizer)Bridged benzobicycloheptanonesHigh regioselectivity and yields (up to 96%). nih.gov

Intramolecular Azomethine Ylide-Alkene Cycloaddition Strategies

The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a highly efficient and stereoselective method for the synthesis of pyrrolidine (B122466) rings. researchgate.net When conducted in an intramolecular fashion, this reaction provides a powerful route to construct fused and bridged nitrogen-containing bicyclic systems, including the azabicyclo[2.2.1]heptane framework. researchgate.netacs.org

Azomethine ylides are transient 1,3-dipoles that can be generated in situ through various methods, such as the thermal or photochemical ring-opening of aziridines, or the condensation of an α-amino acid or ester with an aldehyde or ketone. researchgate.netnih.gov In the intramolecular variant, the azomethine ylide is generated in a precursor that also contains a tethered alkene dipolarophile. The subsequent cycloaddition proceeds in a highly concerted and stereospecific manner, often leading to a single major diastereomer.

The regioselectivity of the intramolecular cycloaddition is constrained by the tether connecting the dipole and the dipolarophile, typically resulting in the formation of a bridged structure when the tether is attached to the nitrogen atom of the ylide. researchgate.net This strategy has been successfully applied to the synthesis of epiboxidine, a potent analgesic, showcasing the utility of the intramolecular [3+2] cycloaddition of a nonstabilized azomethine ylide. acs.org

The stereochemical outcome of the cycloaddition is a key feature of this methodology. The reaction is suprafacial with respect to both the dipole and the dipolarophile, allowing for the transfer of stereochemical information from the precursor to the final product. High levels of stereocontrol can be achieved, leading to the formation of multiple new contiguous stereocenters in a single step. researchgate.net

Chiral Auxiliary and Organocatalytic Approaches to Enantioenriched Azabicyclo[2.2.1]heptanes

The biological activity of chiral molecules is often highly dependent on their absolute stereochemistry. Consequently, the development of enantioselective synthetic methods is of paramount importance in medicinal chemistry. Chiral auxiliaries and organocatalysis represent two powerful and complementary strategies for achieving high levels of enantioselectivity in the synthesis of azabicyclo[2.2.1]heptane architectures.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. pwr.edu.pl After the desired stereoselective transformation, the auxiliary is removed, yielding the enantioenriched product. This approach has been widely used in the asymmetric synthesis of 2-azabicyclo[2.2.1]heptane derivatives. pwr.edu.plpsu.edu For example, the asymmetric aza-Diels-Alder reaction between cyclopentadiene (B3395910) and an imine derived from a glyoxylate (B1226380) attached to a chiral alcohol like (-)-8-phenylmenthol (B56881) can produce the corresponding 2-azabicyclo[2.2.1]hept-5-ene derivative with high diastereoselectivity. Subsequent removal of the chiral auxiliary affords the enantioenriched bicyclic amine.

Organocatalysis, the use of small, chiral organic molecules to catalyze chemical transformations, has revolutionized asymmetric synthesis over the past two decades. rsc.orgnih.gov This approach avoids the use of often toxic and expensive metal catalysts and frequently operates under mild reaction conditions. Organocatalytic strategies have been developed for the asymmetric synthesis of bicyclo[2.2.1]heptane and related azabicyclic systems. rsc.orgnih.govresearchgate.net

For instance, an organocatalytic formal [4+2] cycloaddition reaction has been developed to access a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner. rsc.org More recently, an asymmetric organocatalytic approach using a confined imidodiphosphorimidate (IDPi) Brønsted acid has been reported for the synthesis of azabicyclo[2.1.1]hexanes. nih.gov This catalyst promotes the formal cycloaddition of bicyclo[1.1.0]butanes with N-aryl imines under mild conditions, generating the chiral azabicyclic products with high enantioselectivity (up to 99:1 er). nih.gov Another powerful strategy involves the chiral phosphoric acid-catalyzed desymmetrization of meso-epoxides, which has been used to synthesize a range of 2-azabicyclo[2.2.1]heptanes in high yields and with excellent enantioselectivities. researchgate.net

ApproachCatalyst/AuxiliaryReaction TypeProductEnantioselectivity/Diastereoselectivity
Chiral Auxiliary(-)-8-PhenylmentholAza-Diels-Alder(1R,3-exo)-2-Azabicyclo[2.2.1]hept-5-ene derivativeHigh diastereoselectivity
OrganocatalysisChiral Phosphoric AcidRing-opening of meso-epoxidesEnantioenriched 2-Azabicyclo[2.2.1]heptanesExcellent enantioselectivities. researchgate.net
OrganocatalysisConfined IDPi Brønsted AcidFormal cycloadditionChiral Azabicyclo[2.1.1]hexanesUp to 99:1 er. nih.gov
OrganocatalysisProline-derived catalystFormal [4+2] cycloadditionEnantioenriched Bicyclo[2.2.1]heptane-1-carboxylatesHighly enantioselective. rsc.org

Reactivity and Functional Group Transformations of 1 Azabicyclo 2.2.1 Heptan 4 Ylmethanamine

Amination and Alkylation Reactions Involving the Primary Amine Moiety

The primary amine functionality of 1-Azabicyclo[2.2.1]heptan-4-ylmethanamine readily undergoes amination and alkylation reactions, which are fundamental transformations for the formation of new carbon-nitrogen bonds. These reactions are crucial for the synthesis of derivatives with modified properties.

Reductive amination is a key reaction involving this primary amine. For instance, the free amine can be subjected to reductive amination conditions with various commercially available quinoline (B57606) carboxaldehydes in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH4) in methanol. acs.org This two-step one-pot process involves the initial formation of an imine intermediate upon reaction of the primary amine with the aldehyde, followed by the reduction of the imine to the corresponding secondary amine.

The synthesis of the parent primary amine, (4-phenyl-1-azabicyclo[2.2.1]heptan-2-yl)methanamine, has been achieved by treating its p-methoxybenzyl (PMB) protected precursor with cerium ammonium (B1175870) nitrate (B79036) (CAN). acs.org Another method for the preparation of this compound involves the treatment of ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate with ammonium chloride and trimethylaluminum (B3029685), followed by the reduction of the resulting amide with lithium aluminum hydride. google.com

Furthermore, coupling reactions with aromatic systems containing a carbonyl chloride can lead to the formation of N-alkylated products. These reactions typically involve the appropriate secondary amine, which can be prepared via reductive amination of aldehydes like formaldehyde, acetaldehyde, or propionaldehyde (B47417) with (quinuclidin-4-yl)methanamine, a structurally related compound. google.com

A summary of representative amination and alkylation reactions is presented in the table below.

Reactant 1Reactant 2ReagentsProduct TypeRef.
(4-phenyl-1-azabicyclo[2.2.1]heptan-2-yl)methanamineQuinoline carboxaldehydesNaBH4, MethanolN-((4-phenyl-1-azabicyclo[2.2.1]heptan-2-yl)methyl)-1-quinolinylmethanamines acs.org
Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylateAmmonium chloride, Trimethylaluminum; then Lithium aluminum hydride-This compound google.com
(Quinuclidin-4-yl)methanamineFormaldehyde/Acetaldehyde/PropionaldehydeReductive amination conditionsSecondary amine google.com

Derivatization of the Primary Amine Functionality

The primary amine of this compound is a nucleophilic center that can react with a variety of electrophiles to yield a wide range of derivatives. These derivatization reactions are essential for modifying the compound's physicochemical properties and for introducing specific functionalities.

The primary amine of this compound is expected to readily form carbamates, a common class of amine derivatives. Carbamates are often synthesized by the reaction of amines with chloroformates. wikipedia.org For example, the reaction of this compound with a suitable chloroformate, such as benzyl (B1604629) chloroformate or ethyl chloroformate, in the presence of a base to neutralize the liberated HCl, would yield the corresponding N-substituted carbamate (B1207046). wikipedia.orgnih.gov This reaction proceeds through a nucleophilic acyl substitution mechanism where the amine attacks the electrophilic carbonyl carbon of the chloroformate.

Another versatile method for carbamate synthesis involves the reaction of the primary amine with an isocyanate. wikibooks.org While direct reaction with a pre-formed isocyanate is possible, the isocyanate can also be generated in situ from the primary amine itself. For instance, primary amines can be converted to isocyanates by reaction with phosgene (B1210022) or a phosgene equivalent, or through phosgene-free methods such as reaction with carbon dioxide and subsequent dehydration. acs.orgwikipedia.org The resulting isocyanate can then be trapped with an alcohol to furnish the desired carbamate.

Furthermore, a three-component coupling reaction involving the primary amine, carbon dioxide, and an alkyl halide in the presence of a base like cesium carbonate can also be employed for the synthesis of carbamates. nih.gov This method offers a mild and efficient route to these derivatives.

The table below summarizes common methods for the formation of carbamates from primary amines, which are applicable to this compound.

Reaction TypeReagentsProductRef.
Reaction with ChloroformatesR'OC(O)Cl, BaseR-NH-C(O)OR' wikipedia.orgnih.gov
Reaction with IsocyanatesR'NCOR-NH-C(O)NH-R' (Urea) wikibooks.org
In situ Isocyanate Formation and Trapping1. CO2, Dehydrating agent; 2. R'OHR-NH-C(O)OR' acs.orgacs.org
Three-component CouplingCO2, R'X, BaseR-NH-C(O)OR' nih.gov

The nucleophilic nature of the primary amine in this compound allows it to react with electrophilic three-membered rings such as epoxides (oxiranes). This reaction, known as epoxide ring-opening, typically proceeds via an SN2 mechanism. The amine attacks one of the electrophilic carbon atoms of the epoxide, leading to the opening of the ring and the formation of a β-amino alcohol. The regioselectivity of the attack depends on the substitution pattern of the epoxide and the reaction conditions. Under neutral or basic conditions, the amine will preferentially attack the less sterically hindered carbon atom.

Another important class of derivatives that can be formed from the primary amine are sulfonamides. The reaction of this compound with an arenesulfonyl chloride, such as p-toluenesulfonyl chloride or benzenesulfonyl chloride, in the presence of a base (like pyridine (B92270) or triethylamine) would yield the corresponding N-arenesulfonamide. This reaction is a classic method for the protection and derivatization of primary amines and is known as the Hinsberg test for distinguishing between primary, secondary, and tertiary amines. The resulting sulfonamide from a primary amine is acidic and will dissolve in aqueous base.

The table below outlines the expected reactions of the primary amine with epoxy compounds and arenesulfonamides.

ReactantReagentProduct Type
Epoxide (Oxirane)This compoundβ-Amino alcohol
Arenesulfonyl chlorideThis compound, BaseN-Arenesulfonamide

Mechanistic Studies of C-N Bond Activation and Coupling Reactions

While specific mechanistic studies focusing on C-N bond activation and coupling reactions of this compound are not extensively detailed in the available literature, the general principles of such reactions involving primary amines are well-established. The primary amine can participate in various transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds with aryl or vinyl halides/triflates.

In a typical palladium-catalyzed Buchwald-Hartwig amination, the catalytic cycle is believed to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by the coordination of the primary amine to the resulting Pd(II) complex. Deprotonation of the coordinated amine by a base generates a palladium-amido complex. The final step is the reductive elimination from this complex, which forms the desired C-N bond and regenerates the Pd(0) catalyst. The nature of the ligand on the palladium catalyst, the base, and the solvent all play crucial roles in the efficiency and outcome of the reaction.

The rigid bicyclic structure of this compound may influence the kinetics and steric course of these coupling reactions compared to more flexible acyclic amines. The accessibility of the lone pair on the primary amine and the steric hindrance around the reaction center are important factors to consider.

Further research, including kinetic studies, isotopic labeling experiments, and computational modeling, would be necessary to fully elucidate the specific mechanistic pathways and transition states involved in C-N bond activation and coupling reactions of this particular bicyclic amine. Such studies would provide valuable insights into its reactivity and guide the development of new synthetic methodologies.

Applications of 1 Azabicyclo 2.2.1 Heptan 4 Ylmethanamine and Its Derivatives in Advanced Organic Synthesis

Utilization as Chiral Building Blocks in Asymmetric Synthesis

The inherent chirality and conformational rigidity of 1-azabicyclo[2.2.1]heptane derivatives make them excellent chiral building blocks for asymmetric synthesis. rsc.org Commencing from readily available chiral precursors like trans-4-hydroxy-L-proline, enantioselective syntheses of (4R)-1-azabicyclo[2.2.1]heptane derivatives have been developed. rsc.org This approach allows for the transfer of stereochemical information from a simple, accessible starting material to a more complex target molecule.

A significant application of this strategy is in the synthesis of pharmacologically relevant compounds. For instance, derivatives of the related 7-azabicyclo[2.2.1]heptane ring system have been employed as key intermediates in the asymmetric synthesis of (+)-epibatidine, a potent non-opioid analgesic alkaloid. unirioja.es In these syntheses, the bicyclic structure serves as a rigid template, allowing for precise control over the stereochemistry of subsequent transformations. unirioja.es The enantiomerically pure bicyclic ketones derived from these scaffolds are considered crucial building blocks for preparing not only epibatidine (B1211577) itself but also a range of its analogues for further pharmacological investigation. unirioja.es

Role as Ligands in Asymmetric Catalysis, including Transfer Hydrogenation

Derivatives of the azabicyclo[2.2.1]heptane skeleton have proven to be highly effective chiral ligands in asymmetric catalysis, particularly in the metal-catalyzed transfer hydrogenation of ketones and imines. acs.orgrsc.org Amino alcohols derived from 2-azanorbornane, a structurally related scaffold, have been successfully used as ligands for Ruthenium(II)-catalyzed asymmetric transfer hydrogenation of aromatic ketones. acs.org These ligands coordinate to the metal center, creating a chiral environment that directs the hydrogenation to one face of the substrate, resulting in the formation of one enantiomer of the product alcohol in high excess. acs.org

The efficiency of these catalytic systems is demonstrated by the rapid and highly selective reduction of a wide array of aromatic ketones. For example, using a catalyst loading of just 0.5 mol%, acetophenone (B1666503) can be reduced to the corresponding alcohol with up to 94% enantiomeric excess (ee) in as little as 40 minutes. acs.org The versatility of these ligands is further highlighted by their successful application in the reduction of various other aromatic ketones, consistently yielding high enantioselectivities and chemical yields. acs.org

Below is a table summarizing the performance of a 2-azanorbornyl alcohol-derived ligand in the Ru(II)-catalyzed asymmetric transfer hydrogenation of various aromatic ketones.

Performance of a 2-Azanorbornyl Alcohol Ligand in Asymmetric Transfer Hydrogenation of Aromatic Ketones acs.org
Substrate (Aromatic Ketone)Product (Chiral Alcohol)Conversion (%)Enantiomeric Excess (ee, %)Configuration
Acetophenone1-Phenylethanol>9994R
1-Acetonaphthone1-(Naphthalen-1-yl)ethanol>9994R
2-Acetonaphthone1-(Naphthalen-2-yl)ethanol>9994R
2-Acetylthiophene1-(Thiophen-2-yl)ethanol>9992R
3-Acetylpyridine1-(Pyridin-3-yl)ethanol>9991R

Development of Conformationally Restricted Amino Acid Analogues for Peptide Chemistry

The synthesis of non-natural amino acids with constrained conformations is a powerful strategy in medicinal chemistry for designing peptidomimetics with enhanced stability, selectivity, and bioavailability. uni-regensburg.de The rigid 7-azabicyclo[2.2.1]heptane skeleton is particularly attractive for creating constrained analogues of proline. unirioja.es Proline's unique cyclic structure already imparts significant conformational constraints on peptide backbones, and incorporating the even more rigid bicyclic system of azabicyclo[2.2.1]heptane further limits the accessible conformations. uni-regensburg.de

These rigid proline analogues, such as 7-azabicyclo[2.2.1]heptane-1-carboxylic acid, are used to probe the relationship between peptide conformation and biological activity. unirioja.es By systematically replacing standard amino acids with these constrained analogues, researchers can force a peptide into a specific three-dimensional shape, such as a β-turn, which is often crucial for receptor binding. unirioja.es For example, this amino acid has been successfully incorporated into a boroarginine thrombin inhibitor and a novel class of HIV-1 protease inhibitors to enhance their structural definition and activity. unirioja.es The synthesis of glutamic acid analogues based on this scaffold has also been reported, expanding the toolkit of conformationally restricted amino acids available for peptide chemistry. nih.gov

Scaffolds for the Synthesis of Complex Chemical Libraries and Diversified Structures

In modern drug discovery, the use of molecular scaffolds to generate large collections of structurally related compounds, known as chemical libraries, is a cornerstone of the hit-to-lead process. The 1-azabicyclo[2.2.1]heptane core is an excellent scaffold for this purpose due to its rigid, three-dimensional nature, which allows for the well-defined spatial presentation of various functional groups. mrc.ac.zagoogle.com

This scaffold has been utilized in the synthesis of novel quinoline-piperidine compounds investigated as potential antiplasmodium agents. mrc.ac.za By attaching different quinoline (B57606) moieties to the azabicyclo[2.2.1]heptane framework, a library of derivatives can be rapidly synthesized and screened for biological activity. mrc.ac.za Similarly, the related 2-azabicyclo[2.2.1]heptane scaffold has been employed to develop potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4), an important target for the treatment of type 2 diabetes. mdpi.com The synthesis involves coupling the bicyclic core with other key fragments, such as (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid and various 1,2,4-oxadiazole (B8745197) substituents, to create a diverse set of potential drug candidates. mdpi.com The modular nature of these syntheses allows for systematic modification and optimization of the lead compounds. researchgate.net

Spectroscopic and Structural Elucidation of 1 Azabicyclo 2.2.1 Heptane Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. One-dimensional and two-dimensional NMR experiments provide detailed information about the carbon-hydrogen framework, atom connectivity, and spatial relationships.

One-dimensional NMR spectra offer fundamental insights into the chemical environment of each proton and carbon atom in the molecule.

¹H NMR: The proton NMR spectrum of a 1-azabicyclo[2.2.1]heptane derivative reveals distinct signals corresponding to the unique protons in the rigid bicyclic system. For 1-Azabicyclo[2.2.1]heptan-4-ylmethanamine, the spectrum would be characterized by signals for the bridgehead protons, the methylene (B1212753) protons of the three bridges, and the protons of the aminomethyl side chain. The bridgehead protons (at C2 and C6) typically appear as multiplets in the range of δ 2.5–3.0 ppm. google.com The methylene protons on the bridges (C3, C5, and C7) produce complex multiplets further upfield. The protons of the aminomethyl group (-CH₂NH₂) would likely appear as a singlet or a multiplet, depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides information on the number of distinct carbon environments. The 1-azabicyclo[2.2.1]heptane core has a unique carbon skeleton. The bridgehead carbons (C2 and C6) are expected to resonate at a specific chemical shift, while the quaternary bridgehead carbon (C4) bonded to the side chain will have a distinct signal. The methylene bridge carbons (C3, C5, and C7) will also show characteristic peaks. The carbon of the aminomethyl group (-CH₂NH₂) would be found in the typical range for aliphatic amines.

Atom Position (in 1-Azabicyclo[2.2.1]heptane core)Typical ¹H Chemical Shift Range (ppm)Typical ¹³C Chemical Shift Range (ppm)
C2-H, C6-H (Bridgehead)2.5 - 3.0~50 - 60
C4 (Quaternary Bridgehead)-~40 - 50
C3-H₂, C5-H₂, C7-H₂ (Bridge Protons)1.5 - 2.5~30 - 40
-CH₂NH₂~2.5 - 3.0~40 - 50

Note: The chemical shifts are approximate and can vary based on solvent, substitution, and pH.

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei. rsc.orgnih.gov

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are on adjacent carbons. For the 1-azabicyclo[2.2.1]heptane core, COSY would show correlations between the bridgehead protons and the adjacent methylene protons on the bridges, helping to trace the connectivity within the ring system. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to. This technique allows for the unambiguous assignment of each carbon resonance based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds). HMBC is particularly useful for identifying connections to quaternary carbons. For instance, correlations from the aminomethyl protons to the quaternary C4 carbon would confirm the position of the side chain. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is invaluable for determining stereochemistry in rigid systems like 1-azabicyclo[2.2.1]heptane. researchgate.net NOE correlations can establish the relative orientation of substituents on the bicyclic frame.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by absorptions characteristic of amines and aliphatic C-H bonds.

Key expected absorption bands include:

N-H Stretching: The primary amine (-NH₂) group will show two characteristic stretching bands in the 3300-3500 cm⁻¹ region. The secondary amine within the bicyclic structure does not have an N-H bond and will not show a stretch in this region.

C-H Stretching: Absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) are indicative of the stretching vibrations of sp³-hybridized C-H bonds in the bicyclic framework and the methylene group of the side chain. wpmucdn.com

N-H Bending: The primary amine group also exhibits a characteristic bending (scissoring) vibration in the range of 1590-1650 cm⁻¹.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Primary Amine (-NH₂)Symmetric & Asymmetric Stretch3300 - 3500 (two bands)
Primary Amine (-NH₂)N-H Bend (Scissoring)1590 - 1650
Aliphatic C-HStretch2850 - 2960
Aliphatic CH₂Bend (Scissoring)~1465

Mass Spectrometry (MS and HRMS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and formula.

Molecular Ion: For this compound (C₇H₁₄N₂), the nominal molecular weight is 126 g/mol . Since the molecule contains two nitrogen atoms, its molecular ion peak ([M]⁺•) in an electron ionization (EI) mass spectrum will appear at an even m/z value (m/z = 126), consistent with the Nitrogen Rule. libretexts.org High-Resolution Mass Spectrometry (HRMS) can determine the exact mass to several decimal places, allowing for the unambiguous confirmation of the molecular formula.

Fragmentation Patterns: The rigid bicyclic structure and the presence of nitrogen atoms dictate the fragmentation pathways. In EI-MS, the molecular ion is energetically unstable and breaks down into smaller, more stable fragments. libretexts.org Common fragmentation patterns for aliphatic amines involve alpha-cleavage, which is the cleavage of a C-C bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu

Potential key fragmentations for this compound include:

Loss of the aminomethyl radical (•CH₂NH₂) via cleavage of the C4-CH₂ bond.

Cleavage of the bonds adjacent to the bridgehead nitrogen atom, leading to the opening of the bicyclic ring system.

Loss of an amino group (•NH₂) or ammonia (B1221849) (NH₃).

m/z ValueProposed Fragment IdentityFragmentation Pathway
126[C₇H₁₄N₂]⁺•Molecular Ion (M⁺•)
96[M - CH₂NH₂]⁺Alpha-cleavage at C4
97[M - CH₂NH]⁺•Cleavage and rearrangement

X-ray Crystallography for Definitive Solid-State Structure and Absolute Stereochemistry

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. This technique provides definitive proof of the molecular structure, including exact bond lengths, bond angles, and torsional angles. acs.org

For a novel 1-azabicyclo[2.2.1]heptane derivative, a single-crystal X-ray analysis would:

Unambiguously confirm the connectivity of the atoms and the rigid, strained boat-like conformation of the bicyclic system.

Provide precise measurements of the C-N and C-C bond lengths within the strained framework.

If the molecule is chiral and has been resolved into its enantiomers, X-ray crystallography can be used to determine the absolute stereochemistry. acs.org

While a crystal structure for this compound is not publicly available, analysis of related structures like N-benzoyl-7-azabicyclo[2.2.1]heptane reveals the inherent strain and non-planar nature of the amide bond in these systems, highlighting the structural insights gained from this powerful technique. acs.orgunirioja.es

Integration of Complementary Spectroscopic Data for Comprehensive Structural Elucidation

The most confident structural assignment is achieved by integrating data from all available analytical techniques. The process of comprehensive structural elucidation is a synergistic one:

MS/HRMS provides the molecular formula (e.g., C₇H₁₄N₂).

IR Spectroscopy identifies the key functional groups (e.g., primary amine).

¹³C NMR indicates the number of unique carbon environments, and ¹H NMR shows the proton environments and their integrations.

2D NMR (COSY, HSQC, HMBC) is used to piece together the carbon-hydrogen framework, establishing the connectivity of the bicyclic system and the attachment point of the side chain.

NOESY reveals through-space proximity, confirming the stereochemical arrangement of the molecule.

By combining these methods, chemists can build a complete and accurate three-dimensional picture of 1-azabicyclo[2.2.1]heptane compounds, which is fundamental to understanding their reactivity and biological activity.

Computational Chemistry and Theoretical Studies of 1 Azabicyclo 2.2.1 Heptan 4 Ylmethanamine

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in tracing the intricate pathways of chemical reactions. nih.govchemrxiv.org For 1-Azabicyclo[2.2.1]heptan-4-ylmethanamine, these calculations can be employed to elucidate the mechanisms of its synthesis and subsequent reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the energetics of different reaction routes. rsc.org This understanding is crucial for optimizing reaction conditions to improve yields and selectivity.

For instance, in the synthesis of derivatives, quantum chemical calculations can help predict the most likely sites of reaction on the this compound molecule. These methods can also be used to explore the feasibility of novel reactions and to understand unexpected experimental outcomes. nih.govchemrxiv.org The insights gained from these calculations can guide the rational design of new synthetic methodologies. rsc.org

Density Functional Theory (DFT) in Mechanistic Insights and Transition State Characterization

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and reactivity of molecules. rsc.org DFT methods are particularly valuable for investigating reaction mechanisms involving this compound by providing detailed information about the geometry and energy of transition states. researchgate.netmdpi.com The characterization of these transient structures is key to understanding the kinetics and thermodynamics of a reaction.

The application of DFT can help in understanding the role of catalysts in reactions involving this compound and can be used to predict the activation energies of different reaction pathways. mdpi.com This information is vital for controlling the outcome of a chemical transformation. While DFT is a powerful tool, the choice of the functional and basis set is critical for obtaining accurate results, especially for systems involving transition metals. rsc.org

Below is a table summarizing the application of different computational methods in reaction mechanism studies:

Computational Method Application in Studying this compound Key Insights Provided
Ab initio methodsHigh-accuracy energy calculations for key points on the potential energy surface.Benchmarking DFT results, providing accurate reaction enthalpies.
Density Functional Theory (DFT)Geometry optimization of reactants, products, intermediates, and transition states.Reaction pathways, activation energies, and mechanistic details.
Semi-empirical methodsRapid screening of multiple reaction pathways.Initial exploration of reaction landscapes, qualitative trends.

Conformational Analysis and Stereochemical Prediction using Computational Methods

The rigid bicyclic structure of this compound limits its conformational flexibility. However, the aminomethyl substituent at the 4-position can adopt different orientations. Computational methods, such as molecular mechanics and quantum chemical calculations, can be used to perform a thorough conformational analysis to identify the most stable conformers and the energy barriers between them. nih.govresearchgate.net

Understanding the conformational preferences is crucial for predicting the stereochemical outcome of reactions. For example, in reactions where this compound acts as a chiral auxiliary or is a precursor to a chiral molecule, computational methods can predict which diastereomer or enantiomer will be preferentially formed. pwr.edu.pl This predictive power is invaluable in the design of stereoselective syntheses.

Molecular Modeling in Support of Synthetic Design and Reactivity Prediction

Molecular modeling encompasses a range of computational techniques that can be used to design synthetic routes and predict the reactivity of this compound. nih.gov By building a computational model of the molecule, chemists can simulate its behavior under various conditions and predict its chemical properties. nih.gov

For example, molecular modeling can be used to predict the pKa of the amine groups, the molecule's lipophilicity, and other properties relevant to its application in medicinal chemistry. nih.gov Furthermore, by calculating properties such as the distribution of electron density and molecular orbitals, it is possible to predict the most reactive sites for electrophilic or nucleophilic attack, thereby guiding the design of new synthetic transformations. nih.gov

The following table lists some key properties of this compound that can be predicted using computational methods:

Property Computational Method Relevance
pKaDFT with a solvation modelUnderstanding the protonation state at different pH values.
LogPQuantitative Structure-Property Relationship (QSPR) modelsPredicting solubility and permeability.
Reactivity Indices (e.g., Fukui functions)DFTIdentifying the most reactive sites for chemical reactions.
Conformational EnergiesMolecular Mechanics, DFTDetermining the most stable three-dimensional structure.

Future Research Directions and Unexplored Avenues in 1 Azabicyclo 2.2.1 Heptan 4 Ylmethanamine Chemistry

Development of Novel Stereoselective Synthetic Pathways for Enhanced Efficiency and Diversity

The existing synthetic routes to the 1-azabicyclo[2.2.1]heptane core often result in racemic mixtures or require classical resolution, which can be inefficient. For instance, a described synthesis of 1-azabicyclo[2.2.1]heptan-4-ylmethanamine involves the reduction of an amide derived from ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate, a process that does not control stereochemistry at the C4 position if chiral centers were to be introduced elsewhere. google.com Future research should prioritize the development of asymmetric syntheses to access specific enantiomers, which is crucial for pharmacological and catalytic applications.

Key avenues for exploration include:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials is a promising strategy. An enantioselective synthesis for the related (4R)-1-azabicyclo[2.2.1]heptane ring system commences from trans-4-hydroxy-L-proline. rsc.org A similar conceptual approach, perhaps starting from chiral piperidines or other amino acids, could be envisioned to construct the this compound framework stereoselectively.

Asymmetric Catalysis: The application of transition metal-catalyzed reactions to build the bicyclic core with high enantiomeric excess is a largely unexplored area. Aza-Diels-Alder reactions, for example, have been used in the stereoselective synthesis of 2-substituted-1-azabicyclo[2.2.1]heptanes and could be adapted. researchgate.net Developing a catalytic, asymmetric intramolecular cyclization would represent a significant advance.

Enzymatic Resolution: Biocatalytic methods, such as lipase-mediated kinetic resolution of key intermediates, could provide an efficient means to separate enantiomers, offering a more scalable and environmentally benign alternative to traditional chiral chromatography.

Table 1: Proposed Stereoselective Synthetic Strategies
StrategyPotential Starting Material/CatalystKey TransformationAnticipated Advantage
Chiral Pool Synthesistrans-4-Hydroxy-L-prolineMulti-step conversion and intramolecular cyclizationAccess to specific enantiomers based on starting material. rsc.org
Asymmetric CatalysisChiral Lewis Acid or OrganocatalystEnantioselective Aza-Diels-Alder or Intramolecular CyclizationHigh efficiency and potential for catalytic control of stereochemistry. researchgate.net
Enzymatic ResolutionRacemic synthetic intermediate (e.g., alcohol or ester)Lipase-catalyzed acylation/deacylationHigh enantioselectivity under mild, "green" conditions.

Exploration of New Catalytic Applications and Ligand Design

The structural characteristics of this compound—a rigid bicyclic core and a primary amine chelating group—make it an attractive candidate for development as a chiral ligand in asymmetric catalysis. While related 2-azabicyclo[2.2.1]heptane derivatives have been successfully employed as ligands in a variety of metal-catalyzed reactions, the potential of the 1-azabicyclo[2.2.1]heptane scaffold remains untapped. pwr.edu.pl

Future research should focus on:

Synthesis of Chiral Ligands: The primary amine serves as a versatile handle for introducing secondary coordinating groups (e.g., phosphines, oxazolines, thioureas) to create novel bidentate or pincer-type ligands.

Organocatalysis: The primary amine moiety itself can be explored as a catalyst in asymmetric reactions such as Michael additions, aldol (B89426) reactions, and Mannich reactions, functioning through enamine or iminium ion intermediates.

Metal Complexation and Catalysis: Investigating the coordination chemistry of these new ligands with various transition metals (e.g., Palladium, Rhodium, Iridium, Copper, Zinc) is essential. The resulting complexes should be screened for efficacy in a range of asymmetric transformations, including hydrogenations, C-C bond-forming reactions, and alkylations. pwr.edu.pl

Table 2: Potential Catalytic Applications
Catalysis TypeProposed Ligand/Catalyst StructureTarget Asymmetric ReactionRationale
Transition Metal CatalysisP,N-bidentate ligand derived from the title compoundAsymmetric HydrogenationRigid backbone can enforce a specific chiral environment around the metal center.
OrganocatalysisThiourea derivative of the title compoundMichael AdditionCombines a hydrogen-bond donor (thiourea) with a basic amine on a chiral scaffold. pwr.edu.pl
Lewis Base CatalysisThe unmodified primary amineHenry (Nitroaldol) ReactionThe chiral amine can act as a basic catalyst to deprotonate the nitroalkane.

Advanced Derivatization Strategies for Expanding Chemical Space and Functional Diversity

The primary aminomethyl group is an ideal starting point for chemical diversification, allowing for the systematic modification of the molecule's properties. This is critical for applications in medicinal chemistry, where fine-tuning of structure is required to optimize biological activity, selectivity, and pharmacokinetic profiles. Research in this area should move beyond simple modifications to explore more advanced and diverse derivatization strategies.

Future avenues include:

Peptide and Peptoid Synthesis: Incorporating the 1-azabicyclo[2.2.1]heptane scaffold into peptides or peptoids as a conformationally constrained amino acid analogue could lead to novel structures with defined secondary structures and enhanced biological stability.

Combinatorial Chemistry: Employing high-throughput synthesis techniques to generate large libraries of derivatives. For example, reacting the primary amine with a diverse set of carboxylic acids, sulfonyl chlorides, and isocyanates can rapidly expand the chemical space around the core.

Bio-conjugation: Developing methods to attach the scaffold to other molecules of interest, such as fluorescent dyes, affinity labels, or larger biomolecules, to create chemical probes for studying biological systems.

Deeper Mechanistic Understanding through Integrated Experimental and Computational Studies

A thorough understanding of the conformational behavior and reaction mechanisms of this compound and its derivatives is fundamental to their rational design and application. Currently, there is a lack of detailed mechanistic studies pertaining specifically to this scaffold. An integrated approach combining experimental kinetics and computational modeling is needed.

Key research objectives should include:

Conformational Analysis: Using a combination of NMR spectroscopy (e.g., NOE experiments) and computational methods (e.g., Density Functional Theory - DFT) to accurately model the preferred conformations of the bicyclic system and its derivatives. This is vital for understanding its interaction with enzymes, receptors, or metal catalysts.

Reaction Mechanism Studies: Investigating the mechanisms of key synthetic and catalytic reactions involving this scaffold. For example, kinetic studies and isotope effect experiments could elucidate the transition states in catalytic cycles where it acts as a ligand. Computational modeling can map out reaction energy profiles, identify key intermediates, and explain observed stereoselectivities. researchgate.netmarquette.edu

Structure-Property Relationship Modeling: Developing quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models to correlate structural features of derivatives with their observed biological activity or catalytic performance. This data-driven approach can guide the design of next-generation compounds with improved properties.

Q & A

Q. What are the established synthetic routes for 1-Azabicyclo[2.2.1]heptan-4-ylmethanamine, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via cycloaddition or ring-closing strategies. For example:

  • Diels-Alder Reactions : A thesis demonstrated its use to synthesize bicyclic ketones, which can be reduced to amines via reductive amination or catalytic hydrogenation .
  • Enantioselective Methods : Dynamic kinetic resolution (DKR) has been applied to similar azabicyclic systems to control stereochemistry, using chiral catalysts (e.g., Rh or Ru complexes) to achieve >90% enantiomeric excess (ee) .
  • Optimization Tips : Adjust solvent polarity (e.g., THF vs. DCM), temperature (low temps favor stereocontrol), and catalyst loading (1–5 mol%) to improve yields. Monitor intermediates via LC-MS .

Q. Which spectroscopic techniques are most effective for structural confirmation of this bicyclic amine?

Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies bridgehead protons (δ 2.5–3.5 ppm) and amine protons (δ 1.5–2.5 ppm). Coupling constants (J) distinguish endo/exo stereoisomers .
  • X-ray Crystallography : Resolves absolute configuration, critical for validating stereoisomers (e.g., (1R,3S,4S)-rel vs. (1R,3R,4S)-rel) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (C₆H₁₂N₂, MW 112.17) .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer: While direct safety data for this compound is limited, structurally similar bicyclic amines (e.g., 1-azabicyclo[3.1.0]hexan-4-one derivatives) require:

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact (H315/H319 hazards) .
  • Ventilation : Use fume hoods to prevent inhalation of volatile intermediates (H335 risk) .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can stereochemical inconsistencies in synthesized batches be resolved?

Methodological Answer:

  • Chiral HPLC : Use columns like Chiralpak IG with hexane/isopropanol (90:10) to separate enantiomers. Compare retention times with authentic standards .
  • Control Experiments : Replicate reactions under varying conditions (e.g., temperature, solvent) to identify sources of epimerization .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict transition-state energies to rationalize stereochemical outcomes .

Q. What strategies mitigate low yields in large-scale syntheses of this compound?

Methodological Answer:

  • Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing side reactions (e.g., over-reduction) .
  • Microwave Assistance : Accelerates ring-closing steps (e.g., from 24h to 2h) with uniform heating .
  • Catalyst Recycling : Immobilize chiral catalysts on silica or polymers to reduce costs in enantioselective routes .

Q. How can computational tools predict the compound’s reactivity in novel reactions?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate nucleophilic attack trajectories at bridgehead positions to assess steric hindrance .
  • Docking Studies : Model interactions with biological targets (e.g., neurotransmitter receptors) to guide pharmacological applications .
  • Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites for functionalization .

Data Contradiction Analysis

Q. How to address discrepancies in reported spectral data for stereoisomers?

Methodological Answer:

  • Cross-Validation : Compare NMR data with published analogs (e.g., 1-azabicyclo[2.2.1]heptan-3-ol, δ 3.1 ppm for bridgehead OH) .
  • Isolation Protocols : Use preparative TLC to isolate pure stereoisomers before characterization, avoiding averaged signals .
  • Collaborative Studies : Share samples with independent labs to verify reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.